![molecular formula C17H13FN2O2S B394103 3'-(3-fluorophenyl)-5'-methyl-1,3-dihydrospir(2H-indole-3,2'-[1,3]-thiazolidine)-2,4'-dione](/img/structure/B394103.png)
3'-(3-fluorophenyl)-5'-methyl-1,3-dihydrospir(2H-indole-3,2'-[1,3]-thiazolidine)-2,4'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-(3-fluorophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indole and thiazolidine moieties in its structure makes it a compound of significant interest in medicinal chemistry and pharmaceutical research.
準備方法
The synthesis of 3’-(3-fluorophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione can be achieved through a multi-step process involving the Fischer indole synthesis and subsequent N-alkylation. The Fischer indole synthesis is a well-known method for constructing indole rings from aryl hydrazones under acidic conditions and elevated temperatures .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of microwave irradiation to reduce reaction times and improve efficiency .
化学反応の分析
3’-(3-fluorophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione undergoes several types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxindole derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3’-(3-fluorophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has several applications in scientific research:
作用機序
The mechanism of action of 3’-(3-fluorophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target proteins . The thiazolidine ring can also participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its targets .
類似化合物との比較
Similar compounds to 3’-(3-fluorophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione include other spiro compounds with indole and thiazolidine moieties. These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties . For example:
3-(4-fluorophenyl)-1-phenyl-1H-pyrazole: This compound has a pyrazole ring instead of an indole ring and exhibits different biological activities.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a naphthalene ring, which affects its binding properties and biological activity.
The uniqueness of 3’-(3-fluorophenyl)-5’-methyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione lies in its specific combination of indole, thiazolidine, and fluorophenyl groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C17H13FN2O2S |
|---|---|
分子量 |
328.4g/mol |
IUPAC名 |
3-(3-fluorophenyl)-5-methylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
InChI |
InChI=1S/C17H13FN2O2S/c1-10-15(21)20(12-6-4-5-11(18)9-12)17(23-10)13-7-2-3-8-14(13)19-16(17)22/h2-10H,1H3,(H,19,22) |
InChIキー |
MHQISOBWZOYKML-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)F |
正規SMILES |
CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Acetyl-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B394021.png)
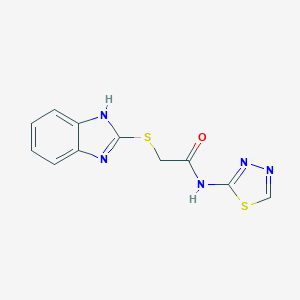
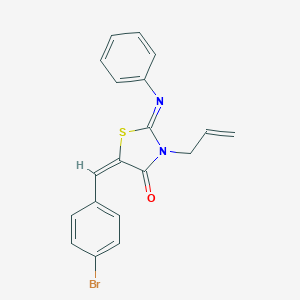
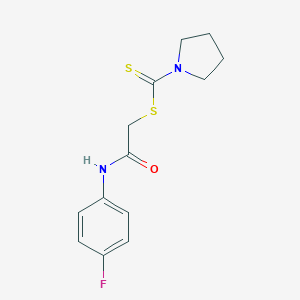
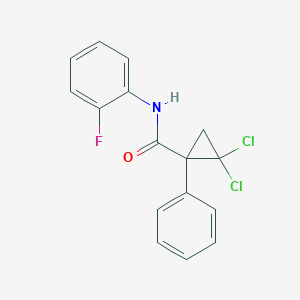
![Ethyl 6-bromo-5-hydroxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]indole-3-carboxylate](/img/structure/B394027.png)
![N-[2-(dipropylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B394028.png)
![(4Z,8E)-N-(2-fluorophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B394029.png)
![1-Methyl-17-(3-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B394030.png)
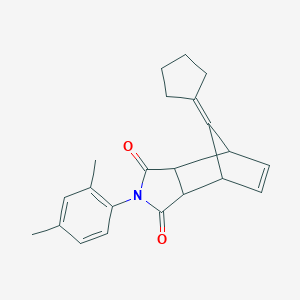
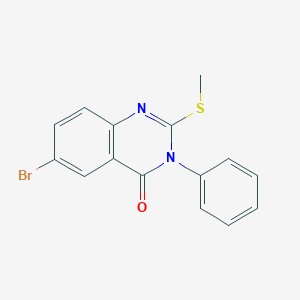
![N-{2-[(4-BROMOBENZYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B394036.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B394041.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B394043.png)
